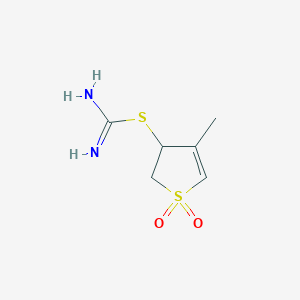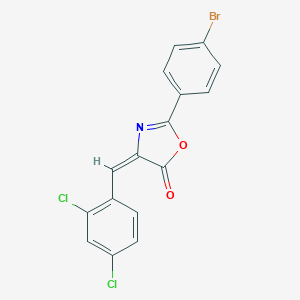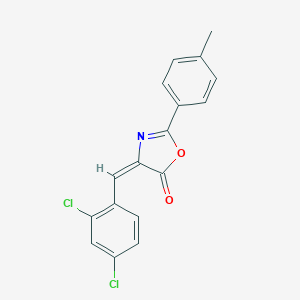![molecular formula C17H23N3O B273959 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, also known as CPH, is a compound that has been widely studied for its potential use in scientific research. CPH is a hydrazone derivative of 1,2-cyclohexanedione, which is a diketone compound that is commonly used in organic synthesis. CPH has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} increases the levels of dopamine in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is its ability to selectively inhibit the dopamine transporter, making it a useful tool for studying the function of dopamine in the brain. However, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have off-target effects on other neurotransmitter systems, which may limit its usefulness in certain experimental contexts. In addition, the synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be challenging, and the compound may be difficult to purify to a high degree of purity.
Orientations Futures
There are a number of potential future directions for research on 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. One area of interest is the development of more selective inhibitors of the dopamine transporter, which may have fewer off-target effects than 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. Another area of interest is the investigation of the potential neuroprotective effects of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, which may be relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} and its effects on the dopaminergic system.
Méthodes De Synthèse
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)phenol. Other methods include the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)benzaldehyde, or the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)acetophenone. The synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is typically carried out using standard organic chemistry techniques, and the resulting compound can be purified using column chromatography or other methods.
Applications De Recherche Scientifique
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been used in a variety of scientific research applications, including as a tool for studying the function of the dopamine transporter (DAT) in the brain. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to inhibit the uptake of dopamine by the DAT, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological processes, including addiction, reward, and motor function.
Propriétés
Formule moléculaire |
C17H23N3O |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
Clé InChI |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
SMILES isomérique |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)

